1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
The compound interacts with its target, Beta-secretase 1, by binding to it
Biochemical Pathways
It is known that beta-secretase 1 is involved in the amyloidogenic pathway, which leads to the formation of beta-amyloid plaques in alzheimer’s disease . The compound’s interaction with Beta-secretase 1 could potentially affect this pathway, but more research is needed to confirm this.
Result of Action
Given its target, it is possible that the compound could affect the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine typically involves the reaction of 1-benzylpiperidine with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound may be used as an intermediate in the synthesis of other chemical compounds with industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-ylideneacetohydrazide: This compound shares a similar piperidine structure and is studied for its potential analgesic properties.
4-Benzylpiperidine: Another related compound, known for its use as a monoamine releasing agent.
Uniqueness
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is unique due to its specific combination of a benzylpiperidine and phenylpiperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINCQLFPVPHFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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